molecular formula C21H32N2O3S B11348212 N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-cycloheptyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11348212
M. Wt: 392.6 g/mol
InChI Key: NTBPUJUOJWZIOI-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a cycloheptyl group, and a methanesulfonyl group attached to a 3-methylphenyl moiety.

Properties

Molecular Formula

C21H32N2O3S

Molecular Weight

392.6 g/mol

IUPAC Name

N-cycloheptyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H32N2O3S/c1-17-7-6-8-18(15-17)16-27(25,26)23-13-11-19(12-14-23)21(24)22-20-9-4-2-3-5-10-20/h6-8,15,19-20H,2-5,9-14,16H2,1H3,(H,22,24)

InChI Key

NTBPUJUOJWZIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the cycloheptyl group, and attachment of the methanesulfonyl group to the 3-methylphenyl moiety. One common method involves the use of palladium and rhodium hydrogenation for the reduction of pyridine and the removal of metalation groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium or rhodium catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium or rhodium catalysts, hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.

Scientific Research Applications

N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit soluble epoxide hydrolase, leading to elevated levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase sets it apart from other similar compounds, making it a valuable candidate for therapeutic development.

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